![molecular formula C15H11NO2 B1318637 3-[(4-Formylphenoxy)methyl]benzonitrile CAS No. 229309-18-6](/img/structure/B1318637.png)

3-[(4-Formylphenoxy)methyl]benzonitrile

Overview

Description

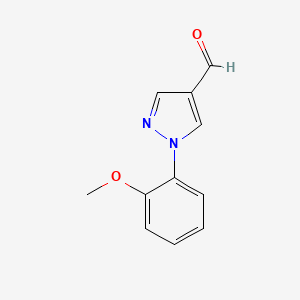

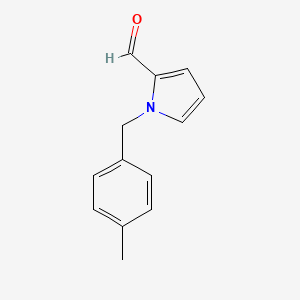

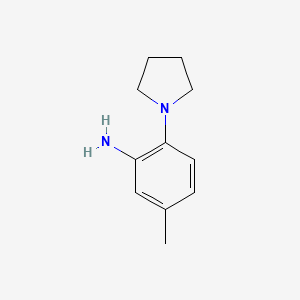

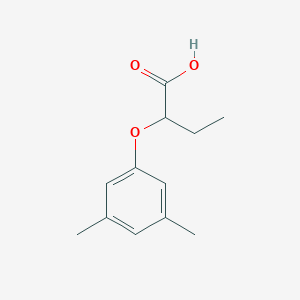

“3-[(4-Formylphenoxy)methyl]benzonitrile” is a chemical compound with the molecular weight of 237.26 . It is a powder at room temperature . The compound is used in laboratory research and development processes, as well as in chemical production processes .

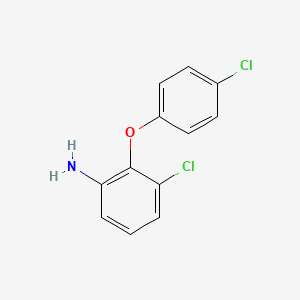

Molecular Structure Analysis

The InChI code for “this compound” is1S/C15H11NO2/c16-9-12-3-1-5-14 (7-12)11-18-15-6-2-4-13 (8-15)10-17/h1-8,10H,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .Scientific Research Applications

Synthesis and Spectroscopic Investigation : A study by Alver et al. (2011) focused on a related Schiff base compound synthesized for the first time. They investigated its structural and vibrational properties using FT-IR and XRD spectroscopy, demonstrating the utility of these techniques in understanding the molecular structure of such compounds (Alver et al., 2011).

Hammett Equation Validity : Exner and Böhm (2004) examined the electronic energies of substituted benzonitriles, including those similar to 3-[(4-Formylphenoxy)methyl]benzonitrile. Their work highlights the impact of substituents on the molecular properties and the application of the Hammett equation to understand these effects (Exner & Böhm, 2004).

Novel Compound Synthesis and DFT Computational Studies : Toy et al. (2020) synthesized novel formazans related to this compound. They characterized the molecular structure and investigated various properties like vibrational wavenumbers and thermodynamical properties using DFT computations (Toy et al., 2020).

Regiocontrol of Nitrile Oxide Cycloadditions : Kanemasa et al. (1992) described the first regiocontrol of nitrile oxide cycloadditions, a reaction relevant to compounds like this compound. This study underscores the significance of controlling chemical reactions for specific outcomes (Kanemasa et al., 1992).

Montmorillonite Clay Catalysis : Wali et al. (1998) explored the catalytic reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile among other products. This research provides insights into the use of clay as a catalyst in reactions involving benzonitrile derivatives (Wali et al., 1998).

Fomocaine Synthesis : Oelschläger et al. (1977) reported a new synthesis of fomocaine, starting from 4-phenoxy-methyl-benzonitrile. This highlights the role of benzonitrile derivatives in synthesizing medically relevant compounds (Oelschläger et al., 1977).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation . Safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Future Directions

As “3-[(4-Formylphenoxy)methyl]benzonitrile” is used in laboratory research and development processes, as well as in chemical production processes , future research could focus on exploring new applications for this compound in these areas. Further studies could also aim to better understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name |

3-[(4-formylphenoxy)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-9-13-2-1-3-14(8-13)11-18-15-6-4-12(10-17)5-7-15/h1-8,10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGOQRTYPMSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589833 | |

| Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229309-18-6 | |

| Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)